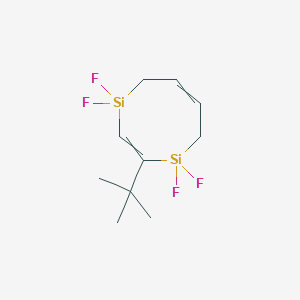methyl}diazenyl]phenyl}arsonic acid CAS No. 106129-90-2](/img/structure/B14318072.png)
{2-[(E)-{[2-(4-Chlorophenyl)hydrazinylidene](phenyl)methyl}diazenyl]phenyl}arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid is a complex organic compound characterized by the presence of an arsonic acid group, a diazenyl linkage, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to diazotization and subsequent coupling with an arsonic acid derivative to yield the final product. The reaction conditions often require controlled temperatures, acidic or basic environments, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenyl linkage to amines or other reduced forms.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of different arsonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical factors that influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield arsonic acid oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of arsonic acid analogs with different functional groups.
Aplicaciones Científicas De Investigación
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The diazenyl linkage may also play a role in modulating the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the initial steps of synthesis.
Arsonic Acid Derivatives: Compounds with similar arsonic acid groups but different substituents.
Uniqueness
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid is unique due to its combination of structural features, including the arsonic acid group, diazenyl linkage, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
106129-90-2 |
|---|---|
Fórmula molecular |
C19H16AsClN4O3 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
[2-[[N-(4-chloroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C19H16AsClN4O3/c21-15-10-12-16(13-11-15)22-24-19(14-6-2-1-3-7-14)25-23-18-9-5-4-8-17(18)20(26,27)28/h1-13,22H,(H2,26,27,28) |
Clave InChI |
ZTNYBMVDNMHWGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


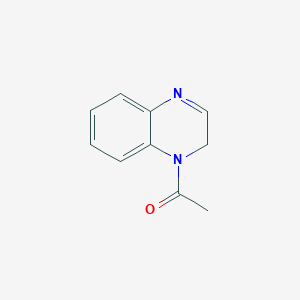
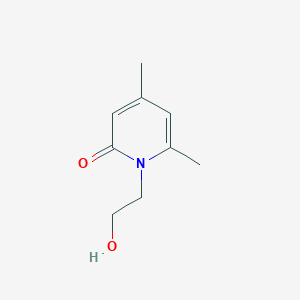

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
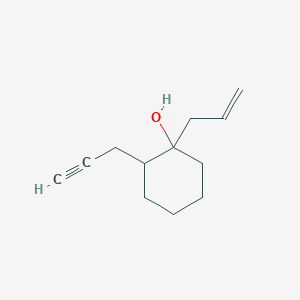
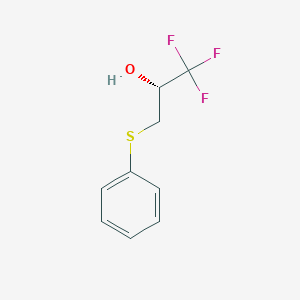
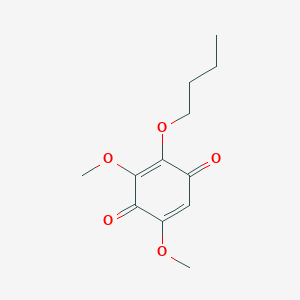
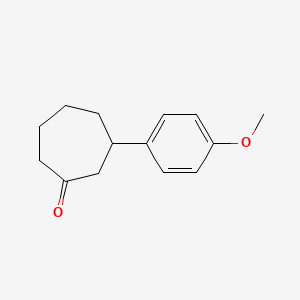
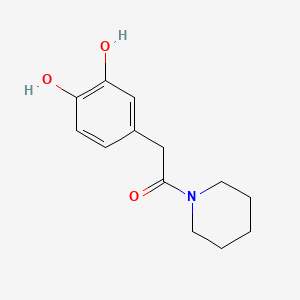
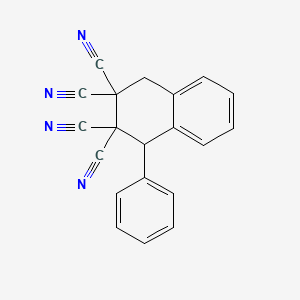
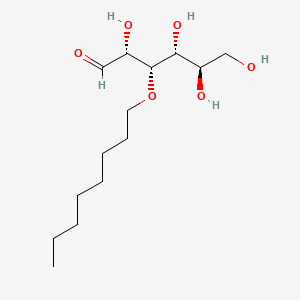

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
